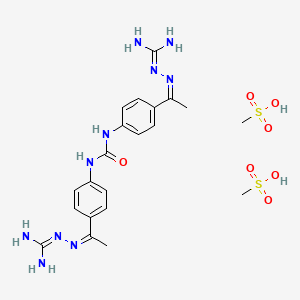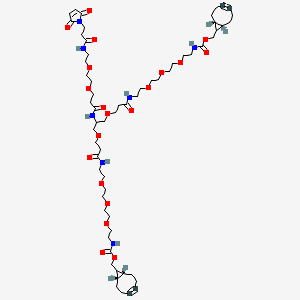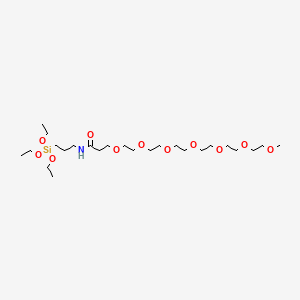![molecular formula C51H95NO6 B11931049 ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)
ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically require a controlled environment with specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the integrity of the product, which is crucial for its application in sensitive fields such as medicine and biotechnology .
Analyse Chemischer Reaktionen
Types of Reactions
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its ionizable properties.
Reduction: This reaction can modify the compound’s structure, impacting its effectiveness in delivery systems.
Substitution: This reaction involves replacing one functional group with another, which can be used to tailor the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered ionizable properties, while substitution reactions can produce tailored compounds for specific applications .
Wissenschaftliche Forschungsanwendungen
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various synthetic processes to create tailored compounds.
Biology: Employed in the development of lipid nanoparticles for gene delivery systems.
Medicine: Utilized in the formulation of mRNA vaccines and other nucleic acid therapies.
Industry: Applied in the production of specialized materials with unique properties.
Wirkmechanismus
The mechanism by which ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate exerts its effects involves its ability to change its charge state depending on the pH of its environment. This property allows it to interact with cell membranes and facilitate the delivery of therapeutic agents into cells. The molecular targets and pathways involved include the endosomal escape mechanism, where the compound helps release the therapeutic agents from endosomes into the cytoplasm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DLin-KC2-DMA: Another ionizable lipid used in lipid nanoparticle delivery systems.
DOTAP: A cationic lipid commonly used in gene delivery.
DC-Cholesterol: A cholesterol derivative used in lipid-based delivery systems.
Uniqueness
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate is unique due to its specific structure, which provides optimal ionizable properties for efficient delivery of therapeutic agents. Its ability to change charge state at different pH levels makes it particularly effective in facilitating endosomal escape and ensuring the delivery of nucleic acids into target cells .
Eigenschaften
Molekularformel |
C51H95NO6 |
|---|---|
Molekulargewicht |
818.3 g/mol |
IUPAC-Name |
ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate |
InChI |
InChI=1S/C51H95NO6/c1-50(2,3)57-48(54)42-37-33-29-25-21-17-13-9-11-15-19-23-27-31-35-40-46(56-47(53)44-39-45-52(7)8)41-36-32-28-24-20-16-12-10-14-18-22-26-30-34-38-43-49(55)58-51(4,5)6/h9-10,13-14,46H,11-12,15-45H2,1-8H3/b13-9-,14-10- |
InChI-Schlüssel |
GQGOSMQKBKKQMG-FOIMCPNXSA-N |
Isomerische SMILES |
CC(OC(=O)CCCCCCC/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)(C)C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCC=CCCCCCCCCC(CCCCCCCCC=CCCCCCCCC(=O)OC(C)(C)C)OC(=O)CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)


![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)



![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)



![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)

![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)
